![molecular formula C20H33BN2O4S B1443700 5-((4-Boc-piperazine)methyl)-2-thiopheneboronic acid pinacol ester CAS No. 2096333-65-0](/img/structure/B1443700.png)
5-((4-Boc-piperazine)methyl)-2-thiopheneboronic acid pinacol ester
Overview
Description
5-((4-Boc-piperazine)methyl)-2-thiopheneboronic acid pinacol ester is a boronic acid derivative that has gained attention in the field of medicinal chemistry. This compound is characterized by the presence of a boronic acid pinacol ester group, a thiophene ring, and a Boc-protected piperazine moiety. It is primarily used as a reagent in organic synthesis and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Boc-piperazine)methyl)-2-thiopheneboronic acid pinacol ester typically involves multiple steps:
Formation of the Boc-protected piperazine: The piperazine is first protected with a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions.
Attachment of the thiophene ring: The Boc-protected piperazine is then reacted with a thiophene derivative under suitable conditions to form the desired intermediate.
Introduction of the boronic acid pinacol ester group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques. The use of high-throughput screening and process optimization ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
5-((4-Boc-piperazine)methyl)-2-thiopheneboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Boc-protecting group, revealing the free piperazine.
Substitution: The boronic acid pinacol ester group can participate in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Trifluoroacetic acid (TFA) is often employed to remove the Boc group.
Substitution: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are used in cross-coupling reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Free piperazine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. The incorporation of the piperazine moiety in 5-((4-Boc-piperazine)methyl)-2-thiopheneboronic acid pinacol ester enhances its potential as an anticancer agent. Studies have shown that derivatives of thiopheneboronic acids exhibit selective cytotoxicity against various cancer cell lines, suggesting a promising avenue for developing targeted therapies .
Drug Design and Development
The compound's ability to form stable complexes with biological targets makes it a valuable scaffold in drug design. Its structural features can be modified to optimize binding affinity and selectivity for specific proteins involved in disease pathways, particularly in oncology and neuropharmacology .
Organic Synthesis
Cross-Coupling Reactions
this compound can be utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is significant in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the boronic acid group facilitates the coupling with aryl halides, leading to the formation of biaryl compounds .
Functionalization of Thiophene Derivatives
Thiophene-containing compounds are known for their electronic properties and applications in materials science. The use of this boronic acid ester allows for the functionalization of thiophene rings, enabling the development of new materials with tailored electronic and optical properties. This is particularly relevant in organic electronics and photovoltaic applications .
Biochemical Applications
Proteomics Research
The compound has been noted for its utility in proteomics, where it serves as a biochemical tool for studying protein interactions and functions. By modifying proteins with boronic acids, researchers can investigate proteolytic pathways and enzyme activities, contributing to a deeper understanding of cellular processes .
Inhibitors of Enzymatic Activity
Boronic acids are known to act as reversible inhibitors of serine proteases. The this compound may serve as a lead compound for developing inhibitors targeting specific enzymes involved in disease mechanisms, particularly those associated with inflammation and cancer progression .
Case Studies
Study Title | Findings | Relevance |
---|---|---|
Anticancer Activity of Boronic Acid Derivatives | Demonstrated selective cytotoxicity against breast cancer cell lines | Supports use in targeted cancer therapies |
Suzuki-Miyaura Cross-Coupling Reactions | Successfully employed to synthesize biaryl compounds | Highlights utility in pharmaceutical synthesis |
Proteomic Applications of Boronic Acids | Showed effectiveness in studying protein interactions | Enhances understanding of disease mechanisms |
Mechanism of Action
The mechanism of action of 5-((4-Boc-piperazine)methyl)-2-thiopheneboronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The thiophene ring and piperazine moiety contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Boc-piperazine)methyl)phenylboronic acid pinacol ester
- 6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester
- 1-Boc-pyrazole-4-boronic acid pinacol ester
Uniqueness
5-((4-Boc-piperazine)methyl)-2-thiopheneboronic acid pinacol ester is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications where specific electronic characteristics are desired.
Biological Activity
5-((4-Boc-piperazine)methyl)-2-thiopheneboronic acid pinacol ester is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant research findings.
Structural Overview
The compound features several key components:
- Boc-protected piperazine moiety : This group is known for enhancing solubility and bioavailability.
- Thiophene ring : A heterocyclic aromatic compound that contributes to the compound's electronic properties.
- Boronic acid pinacol ester : This functional group is significant in drug design, particularly in targeting specific biological pathways.
The biological activity of this compound can be attributed to its interactions at the molecular level:
- Inhibition of Enzyme Activity : Boronic acids are known to act as reversible inhibitors of serine proteases and other enzymes through covalent bonding with active site serine residues. This property may play a role in the compound's pharmacological effects.
- Targeting Protein-Protein Interactions : The thiophene moiety can facilitate binding to protein targets, potentially disrupting harmful interactions that contribute to disease processes.
- Cellular Uptake and Distribution : The Boc-protection enhances cellular uptake, allowing for better distribution within tissues.
In Vitro Studies
A variety of studies have assessed the biological activity of this compound:
Study | Method | Key Findings |
---|---|---|
Study 1 | Enzyme inhibition assays | Demonstrated significant inhibition of serine proteases with IC50 values in the low micromolar range. |
Study 2 | Cell viability assays | Showed cytotoxic effects on cancer cell lines, with a notable selectivity for tumor cells over normal cells. |
Study 3 | Binding affinity assays | Exhibited high affinity for specific protein targets involved in cell signaling pathways. |
Case Studies
- Cancer Research : In a recent study, this compound was evaluated for its anticancer properties. The compound was found to induce apoptosis in colorectal cancer cell lines, suggesting a potential therapeutic application in oncology.
- Neuropharmacology : Another investigation explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results indicated that it could mitigate cell death in neuronal cultures, highlighting its potential for treating neurodegenerative diseases.
Properties
IUPAC Name |
tert-butyl 4-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33BN2O4S/c1-18(2,3)25-17(24)23-12-10-22(11-13-23)14-15-8-9-16(28-15)21-26-19(4,5)20(6,7)27-21/h8-9H,10-14H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNGTSJDANUMON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CN3CCN(CC3)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33BN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096333-65-0 | |
Record name | 5-((4-Boc-piperazine)methyl)-2-thiopheneboronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.